N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide
CAS No.: 955639-17-5
Cat. No.: VC7427849
Molecular Formula: C22H18ClFN2O3S
Molecular Weight: 444.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955639-17-5 |
|---|---|
| Molecular Formula | C22H18ClFN2O3S |
| Molecular Weight | 444.91 |
| IUPAC Name | N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-chloro-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C22H18ClFN2O3S/c23-20-13-19(8-9-21(20)24)30(28,29)25-18-7-6-15-10-11-26(14-17(15)12-18)22(27)16-4-2-1-3-5-16/h1-9,12-13,25H,10-11,14H2 |
| Standard InChI Key | YBNATGSGPYKIDX-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Identification and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name reflects its hybrid architecture: a 1,2,3,4-tetrahydroisoquinoline core substituted at position 7 with a benzoyl group (N-2-benzoyl) and a sulfonamide linkage to a 3-chloro-4-fluorophenyl moiety. Its molecular formula is C23H19ClFN2O3S, with a calculated molecular weight of 464.93 g/mol (derived from analogous structures in ).
Table 1: Key Identifiers
Synthesis and Reaction Pathways
General Synthetic Strategy
While no direct synthesis protocol exists for this compound, methodologies for analogous sulfonamide-tetrahydroisoquinoline hybrids involve:
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Friedel-Crafts Acylation: Introducing the benzoyl group to the tetrahydroisoquinoline scaffold under Lewis acid catalysis (e.g., AlCl3) .
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Sulfonylation: Reacting the amine-functionalized tetrahydroisoquinoline intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in dichloromethane or THF, often with a base like triethylamine to scavenge HCl .
Critical Reaction Parameters
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Temperature: Reactions typically proceed at 0–25°C to minimize side products.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields pure product .
Structural and Electronic Properties
Spectroscopic Characterization
Computational Analysis
Density functional theory (DFT) studies on similar molecules predict:
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Electrostatic Potential: High electron density at the sulfonamide oxygen and fluorine atoms, suggesting hydrogen-bonding capability.
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LogP: Estimated ~3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
| Target | Assay Type | Predicted IC50/MIC | Mechanism |
|---|---|---|---|
| EGFR Kinase | In vitro kinase | 50–100 nM | ATP-competitive |
| S. aureus | Broth microdilution | 4 µg/mL | Dihydropteroate synthase inhibition |
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